Delta8-THC is an isomer of Delta9-Tetrahydrocannabinol (Delta9-THC), the primary psychoactive component of cannabis. [] While both isomers are cannabinoids, Delta8-THC exhibits lower psychotropic potency compared to Delta9-THC. [] Delta8-THC is found naturally in cannabis, albeit in lower concentrations than Delta9-THC. [] Its presence in various biological systems, combined with its distinct pharmacological properties, positions it as a valuable subject in scientific research. Studies have explored its potential applications in various fields, including oncology, pain management, and metabolic research.
Delta-8-THC is classified as a phytocannabinoid, a category that includes compounds derived from the Cannabis plant. It is typically synthesized from cannabidiol, which is extracted from hemp. The legal status of Delta-8-THC has been influenced by the Agricultural Improvement Act of 2018, which effectively made hemp-derived cannabinoids less regulated under federal law in the United States .
Delta-8-THC is primarily synthesized through acid-catalyzed cyclization of cannabidiol. This process can involve various acids such as p-toluene sulfonic acid or boron trifluoride etherate, often under conditions that can be harsh and may result in side reactions .
Delta-8-THC has the molecular formula and features a tricyclic structure characteristic of cannabinoids. The key structural difference from Delta-9-THC lies in the placement of the double bond between the eighth and ninth carbon atoms rather than between the ninth and tenth .
The synthesis of Delta-8-THC involves several key chemical reactions:
Delta-8-THC interacts with cannabinoid receptors CB1 and CB2 within the endocannabinoid system. Its psychoactive effects are primarily mediated through CB1 receptors located in the central nervous system.
After ingestion, Delta-8-THC undergoes metabolic conversion via hepatic cytochrome P450 enzymes into 11-hydroxy-Deltatetrahydrocannabinol, which is further processed into various metabolites before excretion . This metabolic pathway shares similarities with that of Delta-9-THC but may differ in terms of potency and effects.
Delta-8-THC exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 314.46 g/mol |
Appearance | Colorless viscous oil |
Log P | 7.4 (high lipophilicity) |
Boiling Point | Approximately 200 °C |
Solubility | Soluble in organic solvents |
These properties indicate that Delta-8-THC is highly lipophilic, which influences its absorption and distribution within biological systems .
Delta-8-Tetrahydrocannabinol has gained popularity for its potential therapeutic applications:
Delta-8-tetrahydrocannabinol (Δ⁸-THC) was first isolated in 1966 by Hively and colleagues from Cannabis sativa L. grown in Maryland. The researchers extracted the flowering tops and leaves with petroleum ether, then employed silicic acid column chromatography with benzene elution, followed by purification via silver nitrate-impregnated thin-layer chromatography. This painstaking process yielded Δ⁸-THC as a minor constituent, representing approximately 10% of the total tetrahydrocannabinol content in the analyzed samples [1]. Structural elucidation was achieved through comparative analysis with synthetic Δ⁹-THC, including identical catalytic hydrogenation products that confirmed their shared stereochemical configuration [1] [3].
The compound's fundamental chemistry reveals why it remained elusive: Δ⁸-THC is a tricyclic terpenoid with the molecular formula C₂₁H₃₀O₂ (molar mass: 314.469 g·mol⁻¹) [3]. It exists as a positional isomer of the more abundant Δ⁹-THC, differing only in the position of a critical carbon-carbon double bond within its molecular structure. While Δ⁹-THC features the double bond between carbons 9 and 10 (using the monoterpenoid numbering system), Δ⁸-THC possesses this bond between carbons 8 and 9 [1]. This subtle structural distinction has profound implications for stability and reactivity.
Table 1: Key Structural Characteristics of Δ⁸-THC
Property | Description |
---|---|
Molecular Formula | C₂₁H₃₀O₂ |
Molar Mass | 314.469 g·mol⁻¹ |
IUPAC Name | 6,6,9-Trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |
Double Bond Position | Between carbons 8 and 9 |
Key Identification Method | Catalytic hydrogenation comparison with Δ⁹-THC [1] |
Physical State | Highly viscous, colorless oil at room temperature [3] |
Subsequent phytochemical investigations identified carboxylic acid precursors (Δ⁸-trans-tetrahydrocannabinolic acid A) in Czechoslovakian cannabis (1975) and hydroxylated derivatives (10α-hydroxy-Δ⁸-THC, 10β-hydroxy-Δ⁸-THC, and 10aα-hydroxy-10-oxo-Δ⁸-THC) in high-potency Mississippi cannabis [1]. These findings solidified understanding of Δ⁸-THC as a naturally occurring, albeit minor, phytocannabinoid. Its remarkable chemical stability compared to Δ⁹-THC was dramatically evidenced by its detection in a fourth-century B.C. burial tomb in Jerusalem [1].
The naming conventions for THC isomers underwent significant evolution throughout the mid-20th century, creating historical confusion in the scientific literature. Roger Adams and his team at the University of Illinois achieved the partial synthesis of Δ⁸-THC in 1941, but the compound was initially designated differently [3]. In Hively's seminal 1966 paper, the compound now universally recognized as Δ⁸-THC was termed "Δ⁶-THC" [1]. This earlier nomenclature employed a dibenzopyran numbering system where the double bond was located at position 6,7 rather than 8,9 [9]. Concurrently, what is now Δ⁹-THC was labeled "Δ¹-THC" under this system [1].
Table 2: Evolution of THC Isomer Nomenclature
Current Terminology | Historical Terminology | Key Publication Establishing Current Standard |
---|---|---|
Δ⁸-THC | Δ⁶-THC | Mechoulam's stereospecific synthesis (1967) [3] |
Δ⁹-THC | Δ¹-THC | Hively et al. (1966) structural characterization [1] |
Cannabidiol (CBD) | No significant change | Adams' early synthesis work (1941) [3] |
The transition to modern terminology gained momentum through the stereochemical elucidation and total synthesis work of Raphael Mechoulam at the Weizmann Institute of Science. In 1965, Mechoulam achieved the first total synthesis of Δ⁸-THC, followed by a stereospecific synthesis from olivetol and verbenol in 1967 [3]. These landmark publications, coupled with the structural characterization using modern spectroscopic methods, catalyzed the adoption of the monoterpenoid numbering system in the late 1960s. This system ultimately prevailed due to its consistency with terpenoid chemistry principles, permanently establishing the designations Δ⁸-THC and Δ⁹-THC in scientific discourse [1] [3]. The distinction remains critical as researchers investigate the differential pharmacology and stability profiles arising from the distinct double bond positions.
The Agricultural Improvement Act of 2018 (2018 Farm Bill) fundamentally reshaped the legal and commercial landscape for Δ⁸-THC through a single definitional change. The legislation defined "hemp" as Cannabis sativa L. and any derivative containing not more than 0.3% delta-9 tetrahydrocannabinol (Δ⁹-THC) on a dry weight basis [4] [10]. By specifically referencing Δ⁹-THC while excluding other isomers, the bill effectively removed hemp-derived Δ⁸-THC from the Controlled Substances Act's definition of marijuana [1] [10]. Crucially, the bill also explicitly included "all derivatives, extracts, cannabinoids, isomers" of hemp within this legal exemption [10].
Table 3: Key Provisions of the 2018 U.S. Farm Bill Impacting Δ⁸-THC
Provision | Impact on Δ⁸-THC | Reference |
---|---|---|
Hemp Definition (<0.3% Δ⁹-THC) | Exempted Δ⁸-THC derived from hemp from CSA Schedule I status | [4] [10] |
Inclusion of Isomers | Explicitly protected hemp-derived cannabinoid isomers like Δ⁸-THC | [10] |
Preservation of FDA Authority | Maintained FDA regulatory oversight for hemp-derived products including synthetically derived cannabinoids | [4] |
State-Federal Regulatory Framework | Allowed states to submit regulatory plans to USDA, creating a patchwork of state-level regulations | [6] [10] |
This legislative shift had immediate and profound effects:
The Ninth Circuit Court of Appeals' May 2022 ruling affirming Δ⁸-THC's status as a hemp product further solidified the market, despite ongoing regulatory uncertainty at both federal and state levels [2]. This legal ambiguity, coupled with the ease of synthesis from abundant CBD, propelled Δ⁸-THC into a position of significant commercial and scientific interest that continues to evolve as regulatory frameworks develop.
Table 4: Major Cannabinoids in Cannabis Phytochemistry
Cannabinoid | Abbreviation | Molecular Formula | Structural Type | Natural Abundance | Psychoactive |
---|---|---|---|---|---|
Delta-8-Tetrahydrocannabinol | Δ⁸-THC | C₂₁H₃₀O₂ | Tetrahydrocannabinol-type | Trace | Yes |
Delta-9-Tetrahydrocannabinol | Δ⁹-THC | C₂₁H₃₀O₂ | Tetrahydrocannabinol-type | High (drug-type cannabis) | Yes |
Cannabidiol | CBD | C₂₁H₃₀O₂ | Cannabidiol-type | Variable | No |
Cannabinol | CBN | C₂₁H₂₆O₂ | Cannabinol-type | Low (oxidation product) | Mild |
Cannabigerol | CBG | C₂₁H₃₂O₂ | Cannabigerol-type | Low (biosynthetic precursor) | No |
Cannabichromene | CBC | C₂₁H₃₀O₂ | Cannabichromene-type | Variable | No |
Tetrahydrocannabiphorol | THCP | C₂₂H₃₂O₂ | Tetrahydrocannabinol-type | Trace | Yes |
Hexahydrocannabinol | HHC | C₂₁H₃₂O₂ | Hexahydrocannabinol-type | Trace/Synthetic | Yes |
11-Nor-9-carboxy-Δ⁸-THC | Δ⁸-THC-COOH | C₂₁H₂₈O₄ | Metabolite | Not plant-derived | No |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: